6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound belonging to the quinoline family. It has a molecular formula of C17H11Cl2NO and a molecular weight of 316.19 g/mol . This compound is primarily used in proteomics research and has shown potential in various fields, including medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction:
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride for the preparation of the acyl chloride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound is utilized in the development of new materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in proteomics research to study protein interactions and functions .
Comparison with Similar Compounds
6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:
2-Chloro-6-methoxy-4-methyl-quinoline: This compound has a similar quinoline core but different substituents, leading to distinct chemical properties and applications.
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid: The precursor to the acyl chloride, it has different reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its acyl chloride group, which imparts high reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-3-2-4-11(7-10)16-9-14(17(19)21)13-8-12(18)5-6-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCULIGTVBHLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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